molecular formula C11H7NO4 B157501 5-Nitronaphthalene-1-carboxylic acid CAS No. 1975-44-6

5-Nitronaphthalene-1-carboxylic acid

Cat. No.: B157501
CAS No.: 1975-44-6
M. Wt: 217.18 g/mol
InChI Key: XOUKDQBDXPQJJI-UHFFFAOYSA-N
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Description

5-Nitronaphthalene-1-carboxylic acid is an organic compound with the molecular formula C11H7NO4 and a molecular weight of 217.18 g/mol . It is a derivative of naphthalene, characterized by the presence of a nitro group (-NO2) at the 5th position and a carboxylic acid group (-COOH) at the 1st position on the naphthalene ring. This compound is used in various scientific research applications due to its unique chemical properties.

Safety and Hazards

5-Nitronaphthalene-1-carboxylic acid should be handled in a well-ventilated place. Suitable protective clothing should be worn, and contact with skin and eyes should be avoided . It is advised to avoid formation of dust and aerosols .

Future Directions

The catalytic reduction of carboxylic acid derivatives, such as 5-Nitronaphthalene-1-carboxylic acid, has witnessed a rapid development in recent years . These reactions, involving molecular hydrogen as the reducing agent, can be promoted by heterogeneous and homogeneous catalysts . The milestone achievements and recent results by both approaches are discussed in the literature .

Preparation Methods

5-Nitronaphthalene-1-carboxylic acid can be synthesized through the nitration of α-naphthoic acid. The process involves adding α-naphthoic acid to cold fuming nitric acid at a temperature of 0-5°C. The mixture is stirred for 30 minutes at this temperature and then allowed to stand at room temperature for 2 hours . This method ensures the selective nitration of the naphthalene ring, resulting in the formation of this compound.

Mechanism of Action

The mechanism of action of 5-Nitronaphthalene-1-carboxylic acid involves its interaction with biological nucleophiles, such as cysteine and histidine residues in proteins. The nitro group undergoes rapid and reversible reactions with these nucleophiles, leading to post-translational modifications of proteins. These modifications can regulate key signaling pathways involved in gene expression, enzyme activity, and cellular processes .

Comparison with Similar Compounds

5-Nitronaphthalene-1-carboxylic acid can be compared with other nitroaromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity, making it valuable for various scientific and industrial applications.

Properties

IUPAC Name

5-nitronaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4/c13-11(14)9-5-1-4-8-7(9)3-2-6-10(8)12(15)16/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUKDQBDXPQJJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2[N+](=O)[O-])C(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70332582
Record name 5-nitronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1975-44-6
Record name 5-nitronaphthalene-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70332582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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